5(6)-Carboxyeosin

Photodynamic Therapy Photosensitization Singlet Oxygen Quantum Yield

5(6)-Carboxyeosin replaces generic xanthene dyes when experimental success depends on high singlet oxygen quantum yield, selective PMCA calcium pump blockade, or covalent bioconjugation. Its four bromine atoms deliver 19‑fold greater photosensitization than fluorescein, enabling potent CALI and antimicrobial PDT protocols. Unlike Eosin Y, the pendant carboxyl group permits stable EDC‑mediated attachment to amine‑containing biomolecules, ensuring site‑specific labeling. Researchers studying Na,K‑ATPase benefit from its exclusive binding to the ATP pocket, while neuroscientists, vision biologists and reproductive physiologists rely on its validated PMCA inhibition. Choose 5(6)‑Carboxyeosin for applications where structural precision directly determines functional outcomes.

Molecular Formula C21H8Br4O7
Molecular Weight 691.9
CAS No. 132201-84-4
Cat. No. B598492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(6)-Carboxyeosin
CAS132201-84-4
Synonyms5(6)-CARBOXYEOSIN FOR FLUORESCENCE; 5(6)-Carboxyeosin
Molecular FormulaC21H8Br4O7
Molecular Weight691.9
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O
InChIInChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-10-4-8-13(12-6(20(28)29)2-1-3-7(12)21(30)31)9-5-11(23)17(27)15(25)19(9)32-18(8)14(24)16(10)26/h2*1-5,26H,(H,28,29)(H,30,31)
InChIKeyBEFSXKPEQVWGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(6)-Carboxyeosin (CAS 132201-84-4) Technical and Procurement Profile for Fluorescent and Photodynamic Applications


5(6)-Carboxyeosin (CAS 132201-84-4) is a brominated analog of carboxyfluorescein and a member of the xanthene dye family, characterized by the presence of a reactive carboxyl group . It is available as a mixture of 5- and 6-carboxy isomers. Its core functionality stems from its dual nature: it is a photosensitizer and singlet oxygen generator, and it also acts as a specific inhibitor of the plasma membrane calcium pump (PMCA) . This dual activity makes it a valuable tool for research applications spanning fluorescence imaging, photodynamic studies, and calcium signaling .

Why 5(6)-Carboxyeosin Cannot Be Replaced by Common Eosin Y or Fluorescein for Specialized Research


A simple substitution with common, low-cost xanthene dyes like Eosin Y or Fluorescein is scientifically unjustified due to fundamental differences in molecular structure that dictate both chemical and biological function . Unlike its parent compound Fluorescein, the heavy bromine atoms on 5(6)-Carboxyeosin promote intersystem crossing to the triplet state, resulting in a singlet oxygen generation capacity that is 19 times greater . This enables its use as a potent photosensitizer. Furthermore, the unique combination of the xanthene core, bromine atoms, and a pendant carboxyl group imparts a specific and potent inhibitory activity toward the plasma membrane calcium ATPase (PMCA), a property absent in many structural analogs [1]. This carboxyl group also serves as a critical handle for covalent bioconjugation to amine-containing biomolecules, a functional advantage over simpler histology stains like Eosin Y .

Evidence-Based Differentiation of 5(6)-Carboxyeosin from Fluorescein, Eosin Y, and Other Fluorone Dyes


Superior Singlet Oxygen Generation Compared to Parent Compound Fluorescein

5(6)-Carboxyeosin is a far more efficient photosensitizer than its non-brominated analog, Fluorescein. This enhanced activity is due to the 'heavy atom effect' of the four bromine atoms, which increases the rate of intersystem crossing to the triplet state. This higher triplet yield directly translates to increased singlet oxygen generation, which is a critical mediator in photodynamic applications .

Photodynamic Therapy Photosensitization Singlet Oxygen Quantum Yield

Specific and Unique Binding Site on Na,K-ATPase for ATP-Binding Pocket Studies

A 2013 study by Huličiak et al. employed fluorescence techniques and molecular docking to study the binding of several fluorone dyes to Na,K-ATPase. The research found that while other dyes (eosin Y, rose bengal, fluorescein, erythrosine B) exhibit at least two binding sites on the enzyme, 5(6)-Carboxyeosin uniquely binds to a single site [1]. This single binding site is the cytoplasmic ATP-binding pocket (C45 loop), making 5(6)-Carboxyeosin the 'best probe for examination of the ATP-binding site' [1].

Na,K-ATPase ATP-binding site Fluorone dye Molecular docking

Functional Advantage of a Carboxyl Handle for Bioconjugation Over Eosin Y

5(6)-Carboxyeosin contains a free carboxyl group that is chemically distinct from the core xanthene structure. This functional group allows it to be covalently linked to primary amines on peptides, proteins, modified nucleotides, and other biopolymers using standard carbodiimide chemistry (e.g., EDAC or DIPC) . In contrast, a common alternative, Eosin Y, lacks this reactive carboxyl group, limiting its use primarily to non-covalent staining applications .

Bioconjugation Protein Labeling Amine-reactive dye Fluorescent Probe

Validated Pharmacological Activity as a PMCA Inhibitor

5(6)-Carboxyeosin (and its diacetate prodrug form) is a recognized, potent, and specific inhibitor of the plasma membrane calcium ATPase (PMCA). This pharmacological activity is documented across multiple peer-reviewed studies in diverse biological systems. For example, Kreitzer et al. (2007) demonstrated that 5(6)-carboxyeosin significantly reduced proton flux modulation by glutamate in catfish retinal horizontal cells, a process dependent on PMCA activity [1]. Similarly, Desai-Shah and Cooper used it to investigate the role of PMCA in synaptic transmission .

Calcium Signaling PMCA Inhibitor Plasma Membrane Calcium ATPase Cell Physiology

Spectral Overlap with Common GFP/FITC Filter Sets for Ease of Implementation

5(6)-Carboxyeosin exhibits fluorescence excitation and emission maxima that are compatible with widely available fluorescence microscopy and flow cytometry filter sets. Vendor datasheets report excitation/emission maxima of approximately 519/542 nm (in phosphate buffer, pH 8.0) or ~492/514 nm [1]. This places its spectral profile near that of fluorescein and Eosin Y, but its specific properties make it suitable for the standard FITC/GFP channel. This eliminates the need for specialized optical equipment when transitioning from more common green fluorophores .

Fluorescence Microscopy Spectral Properties FITC Filter Set Green Fluorescent Dye

Optimal Application Scenarios for 5(6)-Carboxyeosin Based on Verifiable Differentiation


Photodynamic Inactivation of Microorganisms or Targeted Cell Ablation (CALI)

For research requiring light-induced generation of reactive oxygen species to damage or kill cells, 5(6)-Carboxyeosin is a superior choice. Its 19-fold higher singlet oxygen generation capacity compared to fluorescein directly translates to greater photodynamic efficacy. This makes it a potent tool for chromophore-assisted light inactivation (CALI), antimicrobial photodynamic therapy research (as demonstrated by Johnson et al.), or for photo-oxidizing substrates like diaminobenzidine (DAB) in correlated light and electron microscopy [1][2].

Investigating ATP-Binding Site Structure and Function in Na,K-ATPase

Studies focused on the Na,K-ATPase enzyme will benefit specifically from 5(6)-Carboxyeosin. Its unique property of binding solely to the ATP-binding pocket, unlike other fluorone dyes that have multiple binding sites, provides an unparalleled level of specificity for this region. It is the recommended probe for experiments designed to examine nucleotide binding, conformational changes within the ATP-binding site, or for competitive binding assays involving ATP [1].

Studies of PMCA-Mediated Calcium Efflux and Cellular Calcium Dynamics

5(6)-Carboxyeosin is a crucial reagent for dissecting the role of the plasma membrane calcium ATPase (PMCA) in various physiological processes. Its validated inhibitory activity is essential for experiments probing PMCA function in calcium signaling, synaptic transmission, and cellular homeostasis. It has been successfully used to modulate PMCA activity in neurons, retinal cells, and sperm, making it a standard tool in calcium physiology research [1][2].

Development of Stable, Covalent Fluorescent Conjugates for Biomolecule Tracking

When a research objective requires stable, covalent labeling of a peptide, protein, or modified nucleic acid with a green-fluorescent dye, 5(6)-Carboxyeosin is the appropriate selection over non-functionalized dyes like Eosin Y. Its reactive carboxyl group can be activated with standard carbodiimide crosslinkers (e.g., EDC) to form a stable amide bond with primary amines. This allows for the creation of well-defined, site-specifically labeled conjugates for applications in fluorescence microscopy, flow cytometry, and assay development [1].

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